molecular formula C15H17N5O4S B11001331 Methyl 5-isopropyl-2-(2-(pyrazine-2-carboxamido)acetamido)thiazole-4-carboxylate

Methyl 5-isopropyl-2-(2-(pyrazine-2-carboxamido)acetamido)thiazole-4-carboxylate

Cat. No.: B11001331
M. Wt: 363.4 g/mol
InChI Key: YVNZHIWLLKNTOD-UHFFFAOYSA-N
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Description

Methyl 5-isopropyl-2-(2-(pyrazine-2-carboxamido)acetamido)thiazole-4-carboxylate is a complex organic compound that features a thiazole ring, a pyrazine ring, and various functional groups. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-isopropyl-2-(2-(pyrazine-2-carboxamido)acetamido)thiazole-4-carboxylate typically involves multi-step organic reactionsThe reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-isopropyl-2-(2-(pyrazine-2-carboxamido)acetamido)thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .

Scientific Research Applications

Methyl 5-isopropyl-2-(2-(pyrazine-2-carboxamido)acetamido)thiazole-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 5-isopropyl-2-(2-(pyrazine-2-carboxamido)acetamido)thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-5-isopropylpyrazine: A similar compound with a pyrazine ring and isopropyl group.

    Thiazole derivatives: Compounds with a thiazole ring and various functional groups.

Uniqueness

Methyl 5-isopropyl-2-(2-(pyrazine-2-carboxamido)acetamido)thiazole-4-carboxylate is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H17N5O4S

Molecular Weight

363.4 g/mol

IUPAC Name

methyl 5-propan-2-yl-2-[[2-(pyrazine-2-carbonylamino)acetyl]amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C15H17N5O4S/c1-8(2)12-11(14(23)24-3)20-15(25-12)19-10(21)7-18-13(22)9-6-16-4-5-17-9/h4-6,8H,7H2,1-3H3,(H,18,22)(H,19,20,21)

InChI Key

YVNZHIWLLKNTOD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=C(S1)NC(=O)CNC(=O)C2=NC=CN=C2)C(=O)OC

Origin of Product

United States

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